5-Amino-7,7-dimethyloctahydroquinolin-2(1H)-one
Description
Properties
CAS No. |
1706454-19-4 |
|---|---|
Molecular Formula |
C11H20N2O |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
5-amino-7,7-dimethyl-1,3,4,4a,5,6,8,8a-octahydroquinolin-2-one |
InChI |
InChI=1S/C11H20N2O/c1-11(2)5-8(12)7-3-4-10(14)13-9(7)6-11/h7-9H,3-6,12H2,1-2H3,(H,13,14) |
InChI Key |
IYVSRRWXCPAQDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2CCC(=O)NC2C1)N)C |
Origin of Product |
United States |
Preparation Methods
Core Ring Formation via Diamine-Keto Ester Reactions
A primary route involves cyclocondensation between 1,3-diamines and dimethyl-substituted β-keto esters. For example, m-phenylenediamine reacts with ethyl 4,4-dimethylacetoacetate under acidic conditions to form the octahydroquinolinone scaffold.
Conditions :
-
Solvent: Ethanol or acetic acid
-
Catalyst: Concentrated HCl or H₂SO₄
-
Temperature: 80–100°C
Mechanism :
-
Acid-catalyzed enolization of the β-keto ester.
-
Nucleophilic attack by the diamine, followed by cyclodehydration.
-
Intermolecular C–H⋯O/N–H⋯O interactions stabilize intermediates.
Reductive Amination of Ketone Intermediates
Hydrogenation of Tetrahydroquinolinones
Partially saturated precursors (e.g., 5-nitro-7,7-dimethyl-1,2,3,4-tetrahydroquinolin-2-one) undergo catalytic hydrogenation to introduce the amino group.
Protocol :
-
Substrate: 5-Nitro-tetrahydroquinolinone derivative
-
Catalyst: 10% Pd/C or Rh/Al₂O₃
-
Solvent: Methanol or ethyl acetate
-
Pressure: 3.8 bar H₂
Key Advantage :
Microwave-Assisted Cyclization
Bismuth Triflate-Catalyzed Reactions
Microwave irradiation accelerates the formation of dihydroquinoline intermediates, which are subsequently hydrogenated.
Procedure :
-
Substrate: 3-Amino-4,4-dimethylcyclohexanone
-
Reagent: Methyl pyruvate
-
Catalyst: Bi(OTf)₃ (5 mol%)
-
Solvent: Acetonitrile
-
Conditions: Microwave, 150°C, 3 h
-
Post-treatment: Hydrogenation with Pd/C (10%)
Table 1: Comparison of Catalytic Systems
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Bi(OTf)₃ | Acetonitrile | 150 (MW) | 78 | |
| H₂SO₄ | Ethanol | 80 | 65 | |
| Pd/C | Methanol | 25 (H₂) | 90 |
Protecting Group Strategies
Ketone and Amino Protection
To avoid side reactions, the ketone at position 2 and the amino group are protected during synthesis:
-
Ketone Protection : Convert to ethylene ketal using ethylene glycol and p-TsOH.
-
Amino Protection : Use Boc (tert-butyloxycarbonyl) or Cbz (benzyloxycarbonyl) groups.
Deprotection :
Stereochemical Considerations
Enantioselective Synthesis
Chiral catalysts like Ru(BINAP)Cl₂ induce asymmetry during hydrogenation. For example:
-
Substrate : 5-Oxo-7,7-dimethyloctahydroquinoline
-
Catalyst : Ru-(S)-BINAP
-
Solvent : MeOH
-
Pressure : 50 bar H₂
Challenge : Geminal dimethyl groups hinder catalyst accessibility, requiring bulky ligands.
Industrial-Scale Approaches
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinoline derivatives.
Reduction: Reduction reactions could further saturate the ring structure or reduce functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the amino group or other positions on the ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, amines, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
5-Amino-7,7-dimethyloctahydroquinolin-2(1H)-one could have several applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, targeting specific enzymes or receptors.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Materials Science: Possible use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features and properties of 5-Amino-7,7-dimethyloctahydroquinolin-2(1H)-one with analogous quinolin-2(1H)-one derivatives:
Key Observations :
- Amino vs.
- Ring Saturation: The fully saturated octahydro ring in the target compound increases steric hindrance and rigidity compared to dihydro or unsaturated analogs (e.g., 5-Aminoquinolin-2(1H)-one ), which may affect pharmacokinetic properties like metabolic stability.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 5-Amino-7,7-dimethyloctahydroquinolin-2(1H)-one in a laboratory setting?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with cyclization of substituted cyclohexanones followed by functional group modifications. For example, fluorination or hydroxymethylation steps (as seen in analogous quinoline derivatives) require precise control of reaction conditions (e.g., temperature, catalysts) to avoid side products . A common approach includes:
- Step 1 : Cyclization of a precursor (e.g., substituted aminocyclohexane) under acidic conditions.
- Step 2 : Introduction of the dimethyl group via alkylation or Grignard reactions.
- Step 3 : Final amination using NH₃ or protected amine reagents.
Purity is validated via HPLC (>98%) and NMR spectroscopy .
Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?
- Methodological Answer : A combination of techniques is essential:
- ¹H/¹³C NMR : Assign peaks for the octahydroquinoline core, dimethyl groups (δ ~1.2–1.5 ppm), and the amino group (δ ~2.5 ppm, broad).
- IR Spectroscopy : Confirm NH₂ stretches (~3300 cm⁻¹) and carbonyl (C=O) vibrations (~1680 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ matching C₁₁H₂₀N₂O (calc. 196.1576).
Discrepancies in data should prompt re-evaluation of synthetic steps or impurity profiling .
Q. What are the best practices for resolving crystallographic data for this compound?
- Methodological Answer : Use single-crystal X-ray diffraction with SHELX software for refinement. Key steps include:
- Data Collection : High-resolution (<1.0 Å) data at low temperature (e.g., 100 K).
- Structure Solution : Employ SHELXD for phase problem resolution.
- Refinement : Apply SHELXL with constraints for hydrogen bonding and thermal parameters.
Validate using R-factor (<5%) and CheckCIF/PLATON .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound?
- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models are built using descriptors like logP, polar surface area, and H-bond donors. For example:
- Descriptor Selection : Use genetic algorithm-coupled partial least squares (GA-PLS) to identify relevant molecular features.
- Validation : Cross-validate with artificial neural networks (ANNs) to predict IC₅₀ values against targets (e.g., enzymes).
Results should align with in vitro assays to confirm mechanistic hypotheses .
Q. What strategies address contradictions in observed vs. predicted reactivity of this compound?
- Methodological Answer : Discrepancies (e.g., unexpected regioselectivity) may arise from steric effects of the dimethyl group or hydrogen bonding. Resolve via:
- Kinetic Studies : Compare reaction rates under varying conditions (e.g., solvent polarity).
- DFT Calculations : Model transition states to identify steric/electronic barriers.
Example: Methyl groups at C7 may hinder nucleophilic attack at C2, altering reaction pathways .
Q. How does this compound compare structurally and functionally to related quinoline derivatives?
- Methodological Answer : Conduct a comparative analysis using structural analogs:
| Compound | Key Substituents | Bioactivity (Example) |
|---|---|---|
| 5-Amino-7,7-dimethyl derivative | NH₂, C7-dimethyl | Antimicrobial (hypothesized) |
| 8-Fluoro-5-hydroxymethyl | F, CH₂OH | Anticancer (in vitro) |
| 3-Hydroxyaminoquinoxaline | NHOH, methyl groups | Cytotoxic |
Functional differences arise from substituent electronic effects (e.g., fluorine’s electronegativity) or steric bulk .
Methodological Notes
- Synthetic Optimization : Use DOE (Design of Experiments) to optimize yields, especially for amination steps.
- Data Reproducibility : Archive raw spectral data (NMR, MS) in open-access repositories for peer validation.
- Ethical Compliance : Adhere to institutional guidelines for handling amino-containing compounds, which may require toxicity screening.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
